cis-Cyclohexa-3,5-diene-1,2-diol

Biocatalysis Biotechnology Enzyme kinetics

cis-Cyclohexa-3,5-diene-1,2-diol is a benzene cis-dihydrodiol metabolite produced via whole-cell biotransformation using Pseudomonas putida TDO, delivering enantiopure material at scale. Its cis-vicinal diol and diene core enable predictable π-facial selectivity in Diels-Alder cycloadditions (up to 1:9 syn:anti) critical for cyclitol natural product synthesis. Unlike trans-dihydrodiols or substituted analogs, this parent scaffold offers a cost-effective, divergent platform for generating 3-substituted derivatives via Pd(0) coupling, ensuring synthetic economy. The established fermentation route guarantees a reliable, scalable supply chain for bulk chiral pool synthesis—no multi-step resolution required.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 17793-95-2
Cat. No. B100122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclohexa-3,5-diene-1,2-diol
CAS17793-95-2
Synonymscis-1,2-dihydrocatechol
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=CC(C(C=C1)O)O
InChIInChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+
InChIKeyYDRSQRPHLBEPTP-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cyclohexa-3,5-diene-1,2-diol (CAS 17793-95-2): A Versatile Chiral Synthon from Microbial Arene Oxidation


cis-Cyclohexa-3,5-diene-1,2-diol (CAS 17793-95-2), also referred to as benzene cis-dihydrodiol, is a monocyclic arene cis-dihydrodiol metabolite derived from the bacterial dioxygenase-catalyzed oxidation of benzene [1]. This compound is a cis-stereoisomer of cyclohexa-3,5-diene-1,2-diol and belongs to a class of chiral, non-racemic building blocks accessible via the microbial arene oxidation pathway [2]. Its structure features a cyclohexadiene core with vicinal hydroxyl groups in a cis configuration, providing a dense array of functionalizable handles (diene, allylic alcohols) that serve as a versatile chiral pool synthon for asymmetric synthesis [3]. The compound is produced using whole-cell biotransformations with recombinant strains of Pseudomonas putida expressing toluene dioxygenase (TDO), enabling access to enantiopure material for downstream synthetic applications [4].

Why cis-Cyclohexa-3,5-diene-1,2-diol (CAS 17793-95-2) Cannot Be Substituted by Generic Analogs


Substitution of cis-cyclohexa-3,5-diene-1,2-diol with other in-class arene cis-dihydrodiols or alternative chiral pool starting materials is non-trivial and often synthetically or economically disadvantageous. The enzymatic production of this specific diol exhibits a markedly different formation rate compared to its substituted analogs; for instance, the formation rate of the parent benzene cis-dihydrodiol is significantly lower (less than 25%) than that of naphthalene-derived cis-dihydrodiols [1], directly impacting large-scale production feasibility and cost. Furthermore, the inherent stereoelectronic properties and conformational preferences of cis-cyclohexa-3,5-diene-1,2-diol confer unique facial diastereoselectivity in Diels-Alder cycloadditions (e.g., selectivity ratios up to 1:9 for acetonide derivatives) that are not generalizable across substituted cis-dihydrodiols, where substituent effects dramatically alter π-facial bias [2]. While trans-dihydrodiols are more thermodynamically stable, their lack of a scalable fermentative production route—in contrast to the established large-scale biotechnological production of cis-dihydrodiols—precludes their practical utility as bulk chiral synthons [3]. Generic substitution therefore risks compromised stereochemical outcomes, reduced synthetic yields, and the introduction of cumbersome, multi-step chemical resolution steps to achieve enantiopurity.

Quantitative Differentiation Evidence for cis-Cyclohexa-3,5-diene-1,2-diol (CAS 17793-95-2) vs. Comparators


Enhanced Biocatalytic Formation Rate of Parent cis-Benzene Dihydrodiol vs. Substituted Analogs

The biocatalytic formation rate of the parent compound cis-cyclohexa-3,5-diene-1,2-diol is a critical metric for process economics. While the rate is lower than that of polycyclic analogs, a head-to-head comparison against monosubstituted cis-benzene dihydrodiols reveals a favorable profile. In a standardized whole-cell biotransformation system using Escherichia coli DH5α(pTCB 144) expressing chlorobenzene dioxygenase (CDO), the formation rate of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene was found to be more than four times higher than the formation rate of cis-benzene dihydrodiol [1]. This quantitative difference directly informs the selection of the optimal substrate for high-volume production runs; while naphthalene-derived diols offer superior volumetric productivity, the parent benzene diol provides a unique, unsubstituted scaffold for downstream derivatization that cannot be accessed via substituted analogs.

Biocatalysis Biotechnology Enzyme kinetics

Scalable Fermentative Production: cis vs. trans-Dihydrodiol Isomers

The choice between cis- and trans-dihydrodiol isomers for large-scale synthesis is not a matter of chemical preference but of manufacturing feasibility. cis-Cyclohexa-3,5-diene-1,2-diol is accessible via large-scale fermentation using recombinant bacterial strains (e.g., Pseudomonas putida expressing toluene dioxygenase), a well-established and scalable biotechnological process [1]. In stark contrast, the corresponding trans-dihydrodiol isomers are not accessible using this fermentative approach and require complex, low-yielding chemical syntheses [2]. This disparity in production scalability directly translates to a significant cost and availability advantage for the cis-isomer, making it the only practical choice for industrial or academic programs requiring multi-gram to kilogram quantities of a cyclohexadiene diol chiral building block.

Fermentation Process chemistry Chiral pool

π-Facial Diastereoselectivity in Diels-Alder Cycloadditions

The utility of cis-cyclohexa-3,5-diene-1,2-diol in enantiospecific synthesis hinges on its predictable π-facial selectivity in Diels-Alder cycloadditions. Studies have quantified this selectivity for the parent diol and its derivatives. In reactions with N-phenylmaleimide, the free diol undergoes cycloaddition predominantly to the face syn to the oxygen substituents [1]. Furthermore, for the acetonide derivative of cis-cyclohexa-3,5-diene-1,2-diol, facial selectivities with maleimide ranged from 1:1 to 1:9 (syn:anti), depending on the solvent, demonstrating that the diastereoselectivity of the unsubstituted scaffold can be tuned and is highly predictable [2]. This contrasts sharply with substituted cis-dihydrodiols (e.g., 3-substituted derivatives), where the substituent can override the inherent facial bias of the diol moiety, leading to unpredictable or inverted selectivity and complicating synthetic planning [3].

Asymmetric synthesis Cycloaddition Stereoselectivity

Conformational Flexibility and Absolute Configuration Assignment

Accurate assignment of absolute configuration is a prerequisite for any chiral building block used in drug development or advanced materials. The conformational flexibility of cis-cyclohexa-3,5-diene-1,2-diol, arising from the dynamic equilibrium between P and M helicity conformers of the diene moiety, can complicate chiroptical measurements. For the unsubstituted parent compound, this flexibility is moderate, and its absolute configuration is well-established by multiple methods [1]. In contrast, studies on substituted analogs show that the conformational equilibrium is strongly dependent on the nature and position of substituents, which can induce intramolecular hydrogen bonding (e.g., O-H···F in trifluoromethyl derivatives) or other stereoelectronic effects that lock the molecule into a single conformer or significantly bias the equilibrium [2]. This substituent-dependent conformational locking can lead to anomalous chiroptical properties (e.g., sign reversal of Cotton effects) and complicates absolute configuration assignment [3]. The unsubstituted parent diol thus offers a more reliable baseline for configurational analysis.

Chiroptical properties Conformational analysis Analytical chemistry

Optimal Application Scenarios for cis-Cyclohexa-3,5-diene-1,2-diol (CAS 17793-95-2) Driven by Differentiation Evidence


Enantiospecific Synthesis of Cyclitols and Aminocyclitols

The predictable and tunable π-facial selectivity of cis-cyclohexa-3,5-diene-1,2-diol in Diels-Alder cycloadditions (up to 1:9 syn:anti) [1] makes it an ideal starting material for the enantiospecific synthesis of cyclitol natural products and aminocyclitol antibiotics. The dense and symmetrically disposed functionality of the diene-diol core allows for the rapid construction of the polyoxygenated cyclohexane frameworks characteristic of these bioactive molecules. The established absolute configuration and well-characterized conformational behavior of the parent diol [2] minimize the risk of stereochemical ambiguity during multi-step synthesis, a critical advantage when developing routes to complex targets such as conduritols, inositols, and pseudo-sugars.

Chiral Ligand and Auxiliary Synthesis

The ready availability of cis-cyclohexa-3,5-diene-1,2-diol via scalable fermentation [1] provides a cost-effective entry into a diverse family of enantiopure C2-symmetric ligands and chiral auxiliaries. The cis-vicinal diol moiety serves as a robust anchor for the introduction of phosphine, amine, or other ligating groups, while the diene offers a handle for further functionalization or for modulating the steric environment of the ligand sphere. Unlike trans-dihydrodiols, which lack a scalable production route [2], the cis-isomer is the only practical choice for developing large-scale asymmetric catalytic processes based on this chiral scaffold, ensuring a reliable and economically viable supply chain for catalyst manufacturing.

Precursor for Isotopically Labeled and Novel Arene Oxide Metabolites

The cis-cyclohexa-3,5-diene-1,2-diol scaffold serves as a privileged precursor for the chemoenzymatic synthesis of enantiopure arene oxides and arene dioxides [1]. These compounds are crucial as analytical standards for studying the mammalian metabolism and potential carcinogenicity of aromatic compounds. The ability to access this specific diol via fermentation, albeit with a formation rate lower than that of polycyclic analogs, is justified by the unsubstituted nature of the benzene-derived scaffold, which provides a clean baseline for introducing isotopic labels or for generating the parent arene oxide without the confounding effects of substituents. This application leverages the unique simplicity of the parent compound to generate high-value, low-volume analytical reference materials.

Synthesis of Homochiral 3-Substituted Derivatives via Cross-Coupling

While 3-substituted cis-cyclohexa-3,5-diene-1,2-diols can be accessed directly via biooxidation of substituted benzenes, the parent diol offers a more flexible and divergent platform. As demonstrated, the free cis-diol metabolite derived from bromobenzene can undergo Pd(0)-catalyzed coupling with terminal alkynes to yield novel homochiral 3-alkynyl derivatives in good to excellent yields [1]. This approach allows for the late-stage introduction of diverse functionality onto a common, scalable chiral scaffold. For procurement, this means that acquiring the parent diol (or its simple halogenated derivatives) provides access to an entire library of 3-substituted diols through a single, validated synthetic transformation, offering greater synthetic economy than sourcing each substituted analog individually.

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